CUG
CAS No.: 64664-99-9
Cat. No.: VC0006702
Molecular Formula: C16H16O10
Molecular Weight: 368.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64664-99-9 |
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Molecular Formula | C16H16O10 |
Molecular Weight | 368.29 g/mol |
IUPAC Name | 2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid |
Standard InChI | InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 |
Standard InChI Key | HGMXXIAQZWTZLR-WUGLTUCPSA-N |
Isomeric SMILES | C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O |
SMILES | C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O |
Chemical Properties and Applications of 3-Carboxyumbelliferyl-β-D-Galactopyranoside (CUG)
Structural and Spectroscopic Characteristics
3-Carboxyumbelliferyl-β-D-galactopyranoside (CUG) is a fluorogenic compound with the molecular formula and a molecular weight of 368.29 g/mol . Its structure comprises a galactopyranoside moiety linked to a 3-carboxyumbelliferyl group, which undergoes hydrolysis in the presence of β-galactosidase enzymes. This reaction releases the fluorescent 3-carboxyumbelliferone, emitting light at excitation and emission wavelengths of 386 nm and 445 nm, respectively . The molar extinction coefficient () of the hydrolyzed product is 32,000 Mcm, making it a sensitive tool for detecting enzymatic activity .
Property | Value |
---|---|
Molecular Weight | 368.29 g/mol |
CAS Number | 64664-99-9 |
Appearance | Solid |
Storage Conditions | 4°C, protected from light |
Fluorescence () | 386 nm / 445 nm |
Applications in Biochemical Assays
CUG is widely utilized as a substrate in fluorescence-based assays to quantify β-galactosidase activity, particularly in cellular lysates and recombinant enzyme studies . Its utility extends to high-throughput screening (HTS) platforms, where its rapid hydrolysis kinetics and strong signal-to-noise ratio enable precise measurements of enzyme inhibition or activation. Unlike colorimetric substrates, CUG’s fluorescence minimizes interference from turbid samples, enhancing reproducibility in complex biological matrices .
RNA CUG Repeats in Myotonic Dystrophy Type 1 (DM1)
Pathogenic Mechanism of CUG Repeat Expansions
In the context of DM1, CUG refers to cytosine-uracil-guanine trinucleotide repeats in the 3' untranslated region (UTR) of the DMPK gene. Expansions exceeding 50 repeats result in toxic RNA aggregates called foci, which sequester Muscleblind-like (MBNL) proteins, leading to splicing dysregulation and multisystemic symptoms . Structural studies reveal that CUG repeats form double-stranded hairpins with internal U- U mismatches, creating unique binding pockets for small molecules and proteins .
Structural Dynamics of CUG Repeats
Molecular dynamics (MD) simulations of RNA CUG repeats demonstrate that U- U mismatches adopt two primary conformations: anti-anti (both uracils in anti orientation) and syn-anti (one uracil in syn orientation) . The syn-anti conformation stabilizes a sodium ion (Na) binding pocket near the mismatched bases, which reduces conformational flexibility and inhibits MBNL1 binding . Free energy calculations reveal a 5–10 kcal/mol barrier for syn-anti → anti-anti transitions, explaining the persistence of pathogenic RNA structures .
Small Molecule Interventions
Recent drug discovery efforts have focused on compounds that disrupt CUG-MBNL interactions by stabilizing the RNA in a double-stranded conformation. Pyrido[2,3-d]pyrimidine derivatives, for example, bind U- U mismatches via Janus-Wedge interactions, restoring MBNL1 availability and rescuing splicing defects in DM1 cell models . Multivalent ligands with aliphatic spacers show enhanced efficacy by simultaneously targeting multiple U- U sites .
Antisense Oligonucleotides (ASOs)
Comparative Analysis of CUG Contexts
Functional Overlaps and Distinctions
While the chemical CUG and RNA CUG repeats share no structural similarity, both serve as molecular recognition sites:
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Chemical CUG: Recognized by β-galactosidase for catalytic hydrolysis.
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RNA CUG: Recognized by MBNL proteins and small-molecule therapeutics.
Methodological Insights
Fluorescent substrates like CUG enable real-time monitoring of enzymatic activity, paralleling the use of fluorescent tags in RNA imaging to track CUG foci dynamics in DM1 . Both applications underscore the importance of fluorescence in bridging biochemical and biomedical research.
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